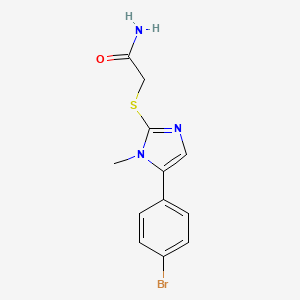

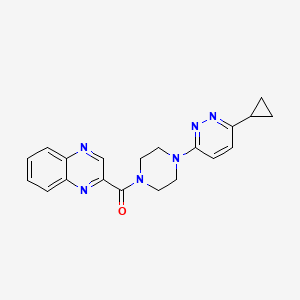

![molecular formula C18H17N3O3 B3000633 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenylbutanoate CAS No. 454677-56-6](/img/structure/B3000633.png)

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenylbutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenylbutanoate is a useful research compound. Its molecular formula is C18H17N3O3 and its molecular weight is 323.352. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Photodegradation in Pesticides

The compound is studied in the context of pesticide photodegradation. In a research focusing on Azinphos-ethyl, a related compound, 3,4-dihydro-4-oxobenzo[d][1,2,3]triazine was identified as a photoproduct, indicating the relevance of similar compounds in understanding the behavior of pesticides under light exposure (Abdou, Sidky, & Wamhoff, 1987).

Antibacterial Applications

Research has explored the antibacterial properties of related triazine derivatives. For instance, 6-substituted 1,2,4-triazine-3,5(2H,4H)-diones showed antibacterial activity against various microorganisms, underscoring the potential of related structures in antimicrobial research (Huang & Lee, 2011).

Synthesis and Biological Evaluation

Further research has been conducted on the synthesis of N, N'-bis-(1,2,4-triazin-4-yl)dicarboxylic acid amides and related derivatives, highlighting the synthetic versatility and potential biological applications of these compounds (El‐Badawi, El-Barbary, Lokshaa, & El-Daly, 2002).

Potential in Alzheimer's Disease Treatment

Notably, novel 4-oxobenzo[d]1,2,3-triazin derivatives have been synthesized and screened for their inhibitory activity against enzymes involved in Alzheimer's disease, showcasing the potential therapeutic applications of these compounds (Hosseini et al., 2019).

Extraction Performance in Ionic Liquids

Another study evaluated the extraction performance of various heterocyclic N-donor ligands, including triazine derivatives, in ionic liquids. This research is crucial for understanding the applications of these compounds in separation processes, particularly in the context of nuclear waste management (Wang et al., 2018).

Mecanismo De Acción

Target of Action

Similar compounds, such as 4-oxobenzo[d]1,2,3-triazin derivatives, have been reported to exhibit excellent inhibition againstbutyrylcholinesterase (BuChE) and moderate inhibitory activity toward acetylcholinesterase (AChE) . These enzymes play a crucial role in the nervous system, specifically in the breakdown of acetylcholine, a neurotransmitter.

Mode of Action

This inhibition could potentially lead to an increase in acetylcholine levels, thereby affecting nerve signal transmission .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the cholinergic system, given its potential inhibitory effects on BuChE and AChE. By inhibiting these enzymes, the compound could affect the hydrolysis of acetylcholine, leading to an alteration in neurotransmission. This could have downstream effects on various neurological processes .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its potential inhibitory effects on BuChE and AChE. By inhibiting these enzymes, the compound could potentially alter neurotransmission, affecting various neurological processes .

Direcciones Futuras

The compound and its derivatives have shown promise as potential cholinesterase inhibitors, which could be beneficial in the treatment of Alzheimer’s disease . Future research could focus on further understanding the mechanism of action, optimizing the synthesis process, and conducting preclinical and clinical trials to assess its efficacy and safety.

Análisis Bioquímico

Biochemical Properties

The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenylbutanoate has been shown to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These interactions have been found to inhibit the activity of these enzymes, potentially influencing biochemical reactions .

Cellular Effects

In terms of cellular effects, this compound’s inhibition of AChE and BuChE can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, this compound has been found to inhibit BuChE via a mixed-type inhibition mode .

Propiedades

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-phenylbutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-2-14(13-8-4-3-5-9-13)18(23)24-12-21-17(22)15-10-6-7-11-16(15)19-20-21/h3-11,14H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBOGZGTLAMYEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24815149 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

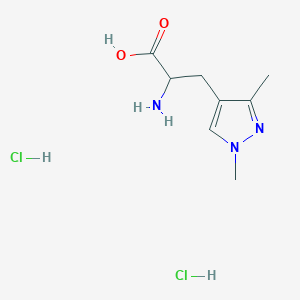

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide](/img/structure/B3000552.png)

![Ethyl 2-[2-(2,5-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3000554.png)

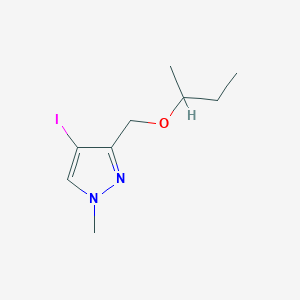

![N-[(2-Ethyl-1,2,4-triazol-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3000558.png)

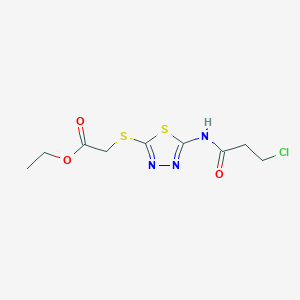

![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile](/img/structure/B3000559.png)

![1-(2-chlorophenyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B3000560.png)

![N-Methyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine](/img/structure/B3000562.png)

![4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride](/img/no-structure.png)

![[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]-(2-methylphenyl)methanone](/img/structure/B3000571.png)